Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with bromine, difluoromethyl, and ethyl ester groups
Preparation Methods
The synthesis of ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which is a key intermediate . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to achieve the desired product. Industrial production methods may optimize these steps to increase yield and efficiency.
Chemical Reactions Analysis
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Cross-Coupling Reactions: The pyrazole ring can be involved in cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a pyrazole ring with a difluoromethyl group but differs in its other substituents.
1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Another pyrazole derivative with different substituents, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrF2N2O2 |
---|---|
Molecular Weight |
269.04 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(difluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)4-3-12(7(9)10)11-5(4)8/h3,7H,2H2,1H3 |
InChI Key |
OEFHBSNDVKKVDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C(F)F |
Origin of Product |
United States |
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